Structural Divergence from SCD1 Inhibitor Series
The most extensively characterized piperazinyl‑pyridazine chemotype is the SCD1 inhibitor series, exemplified by XEN103 (CAS 840489‑44‑3). XEN103 bears a pyridazine‑3‑carboxamide group and a 5‑fluoro‑2‑trifluoromethylbenzoyl substituent on the piperazine, achieving an mSCD1 IC₅₀ of 14 nM and a HepG2 cellular IC₅₀ of 12 nM [1]. The target compound lacks the carboxamide moiety and instead contains a pyridin‑2‑ylamino group at the pyridazine 6‑position with an unsubstituted benzoyl group on the piperazine. No peer‑reviewed SCD1 inhibition data have been located for the target compound, indicating that its biological profile is unlikely to recapitulate that of XEN103 without significant potency loss or target shift [1].
| Evidence Dimension | SCD1 inhibitory potency (mouse SCD1 enzyme assay) |
|---|---|
| Target Compound Data | No published mSCD1 IC₅₀ data available |
| Comparator Or Baseline | XEN103: mSCD1 IC₅₀ = 14 nM; HepG2 cell IC₅₀ = 12 nM |
| Quantified Difference | Activity cannot be assumed; structural divergence suggests distinct target profile |
| Conditions | Mouse SCD1 enzyme assay and HepG2 cellular assay (Zhang et al., 2013) |
Why This Matters
Procurement decisions cannot rely on SCD1‑related biological annotations derived from the broader piperazinyl‑pyridazine class; the compound requires independent target deconvolution.
- [1] Zhang, Z.; et al. Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. J. Med. Chem. 2013, 56 (2), 568–583. View Source
